(E)-1-(4-(4-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-1-[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(3-nitrophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O3S/c21-16-5-2-6-17-19(16)22-20(29-17)24-11-9-23(10-12-24)18(26)8-7-14-3-1-4-15(13-14)25(27)28/h1-8,13H,9-12H2/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUCUHSQUXLGSKZ-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(S2)C=CC=C3Cl)C(=O)C=CC4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=NC3=C(S2)C=CC=C3Cl)C(=O)/C=C/C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-1-(4-(4-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluation, and the mechanisms underlying its activity, supported by data tables and case studies.
1. Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 392.92 g/mol. The presence of the benzothiazole and piperazine moieties suggests potential interactions with various biological targets, particularly in the context of cancer and infectious diseases.
2. Synthesis
The synthesis of this compound typically involves a multi-step process, including the condensation of appropriate benzothiazole derivatives with piperazine and nitrophenyl groups. The synthetic pathway can be summarized as follows:
- Formation of Benzothiazole Derivative : Starting from 4-chloroaniline and potassium thiocyanate, a benzothiazole scaffold is constructed.
- Piperazine Coupling : The benzothiazole derivative is then reacted with piperazine to form an intermediate.
- Final Coupling : The nitrophenyl prop-2-en-1-one moiety is introduced through a condensation reaction, yielding the final product.
3.1 Anticancer Activity
Several studies have investigated the anticancer potential of similar compounds. For instance:
- Cell Line Studies : Compounds with analogous structures have shown promising results against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). In vitro assays demonstrated that these compounds can induce apoptosis and inhibit cell proliferation.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 5.2 | Apoptosis induction |
| Compound B | A549 | 3.8 | Cell cycle arrest |
3.2 Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties:
- In Vitro Evaluation : Studies indicate that derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria, as well as antifungal properties.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12 µg/mL |
| Escherichia coli | 15 µg/mL |
| Candida albicans | 10 µg/mL |
The biological activity of this compound can be attributed to several mechanisms:
4.1 Inhibition of Enzymatic Pathways
Research has shown that similar benzothiazole derivatives can inhibit key enzymes involved in cell proliferation and survival, such as:
- PI3K/Akt Pathway : Compounds have been reported to inhibit PI3Kβ kinase activity, leading to reduced cell survival.
4.2 Induction of Apoptosis
The ability to induce apoptosis in cancer cells has been linked to the activation of caspases and modulation of Bcl-2 family proteins.
5. Case Studies
Recent studies highlight the efficacy of this compound in preclinical models:
- Study on Breast Cancer Models : A recent study demonstrated that treatment with the compound resulted in a significant reduction in tumor size in xenograft models, supporting its potential as an anticancer agent.
Comparison with Similar Compounds
Piperazine-Linked Chalcones and Ureas
Compounds containing piperazine linked to aryl groups or heterocycles share modularity in design, enabling tailored interactions with biological targets.
Table 1: Piperazine-Linked Compounds
Key Observations :
- The target compound's 4-chlorobenzo[d]thiazol group likely enhances lipophilicity compared to furan or thiazol substituents in analogs .
- Urea derivatives (e.g., 11f) exhibit higher molecular weights (~500 Da) due to additional hydrazinyl and thiazol groups, which may influence solubility .
- Bichalcones (e.g., compound 12) demonstrate cytotoxic activity, suggesting piperazine-linked enones are pharmacologically relevant .
Nitrophenyl-Substituted Chalcones
The 3-nitrophenyl group in the target compound is a common feature in chalcones, contributing to electron-deficient aromatic systems that influence reactivity and binding.
Table 2: Nitrophenyl Chalcone Derivatives
Key Observations :
- The 3-nitrophenyl group in the target compound may enhance electrophilicity compared to 4-nitro analogs, affecting reactivity in Michael addition or redox processes.
- Methoxy substituents (e.g., in compound from ) increase electron density, contrasting with the electron-withdrawing nitro group.
Heterocyclic Modifications
The chlorobenzo[d]thiazol moiety distinguishes the target compound from other heterocyclic chalcones.
Table 3: Heterocyclic Chalcone Derivatives
Key Observations :
- Trifluoromethyl groups (e.g., in ) improve metabolic stability and membrane permeability.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing (E)-1-(4-(4-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis typically involves coupling a piperazine derivative with a substituted benzo[d]thiazole and a nitro-substituted propenone precursor. A common approach is to use a Claisen-Schmidt condensation reaction under basic conditions (e.g., NaOH in ethanol) to form the α,β-unsaturated ketone backbone . Optimization strategies include:
- Catalyst Selection : Transition-metal catalysts (e.g., Pd) for Suzuki-Miyaura coupling to attach aromatic substituents .
- Temperature Control : Maintaining temperatures between 60–80°C to balance reaction rate and side-product formation .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) to isolate the pure (E)-isomer .
Q. What spectroscopic and crystallographic techniques are most effective for confirming the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) confirm proton environments and carbon frameworks. Key signals include aromatic protons (δ 7.2–8.5 ppm) and the enone system (δ 6.8–7.1 ppm for α,β-unsaturated protons) .
- X-ray Crystallography : Single-crystal diffraction resolves stereochemistry and validates the (E)-configuration. For example, torsion angles > 170° between the nitro group and thiazole ring confirm trans geometry .
- Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1520 cm⁻¹ (NO₂ asymmetric stretch) verify functional groups .
Advanced Research Questions
Q. How can computational methods like Density Functional Theory (DFT) be applied to predict the electronic properties and reactivity of this compound?
- Methodological Answer :
- DFT Calculations : Use B3LYP/6-31G(d,p) basis sets to compute frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps. This predicts nucleophilic/electrophilic sites, such as the nitro group’s electron-deficient nature .
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., kinase enzymes). The chlorobenzo[d]thiazole moiety shows affinity for hydrophobic binding pockets .
Q. What strategies are recommended for resolving discrepancies between experimental data and computational predictions in the analysis of this compound?
- Methodological Answer :
- Cross-Validation : Replicate experimental assays (e.g., UV-Vis spectroscopy) under controlled conditions to rule out environmental artifacts .
- Stereochemical Reassessment : If computational models suggest a different tautomer, re-examine NMR coupling constants or crystallographic data for steric clashes .
- Impurity Analysis : Use HPLC-MS (C18 column, acetonitrile/water gradient) to detect byproducts that may skew spectroscopic results .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound, and how should controls be designed to ensure reliability?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against tyrosine kinases (e.g., EGFR) using fluorogenic substrates. IC₅₀ values are determined via dose-response curves (0.1–100 µM) .
- Cytotoxicity Screening : MTT assay on cancer cell lines (e.g., HeLa) with doxorubicin as a positive control and DMSO as a vehicle control .
- Data Normalization : Include blank wells (no cells) and solvent-only controls to correct for background absorbance .
Q. What methodologies are employed to assess the solubility and stability of this compound under varying physiological conditions?
- Methodological Answer :
- Solubility Testing : Shake-flask method in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Quantify via UV-Vis at λmax (~320 nm) .
- Stability Profiling : Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Hydrolysis of the enone system is a key degradation pathway .
- Light Sensitivity : Expose to UV light (254 nm) and track isomerization via circular dichroism (CD) spectroscopy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
